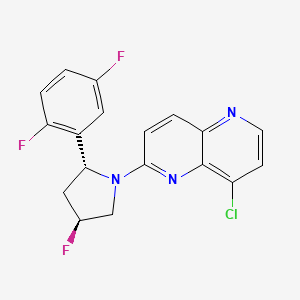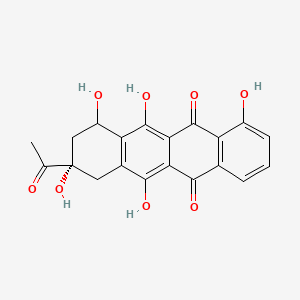
4-Demethyl Daunomycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Demethyl Daunomycinone is a metabolite of Daunorubicin, an anthracycline antibiotic used in cancer treatment. This compound is found in liver microsomes and has a molecular formula of C20H16O8 with a molecular weight of 384.34 . It is known for its role in the metabolic pathway of Daunorubicin, contributing to its pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Demethyl Daunomycinone involves protecting the 13-keto group of the compound, followed by sulfonylation of the 4-hydroxy group . This process is crucial for obtaining the desired compound with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques such as protection-deprotection strategies and selective functional group transformations.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Demethyl Daunomycinone undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
4-Demethyl Daunomycinone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolic pathways of anthracyclines.
Biology: Investigated for its role in cellular metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects and its role in the metabolism of Daunorubicin, contributing to its anticancer properties.
Industry: Utilized in the development of new pharmaceutical compounds and as a precursor in the synthesis of other anthracycline derivatives.
Mécanisme D'action
The mechanism of action of 4-Demethyl Daunomycinone involves its interaction with DNA . It intercalates into the DNA strands, disrupting the replication and transcription processes. This action is similar to that of Daunorubicin, leading to the inhibition of cancer cell proliferation. The compound targets topoisomerase II, an enzyme crucial for DNA replication, thereby inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-Demethyl Daunomycinone is unique compared to other similar compounds due to its specific structural features and metabolic role . Some similar compounds include:
Daunorubicin: The parent compound from which this compound is derived.
Doxorubicin: Another anthracycline antibiotic with similar anticancer properties.
Epirubicin: A derivative of Daunorubicin with a different stereochemistry, leading to distinct pharmacological effects.
Idarubicin: A synthetic analog of Daunorubicin with enhanced efficacy and reduced cardiotoxicity.
These compounds share a common anthracycline structure but differ in their specific functional groups and pharmacological profiles, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C20H16O8 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
(9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11?,20-/m0/s1 |
Clé InChI |
XYDJGVROLWFENK-XRDRKEPISA-N |
SMILES isomérique |
CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
SMILES canonique |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


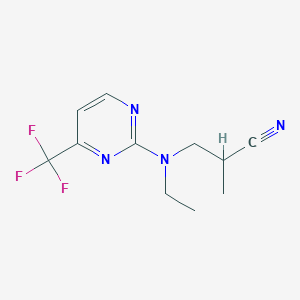
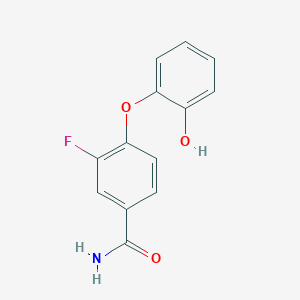
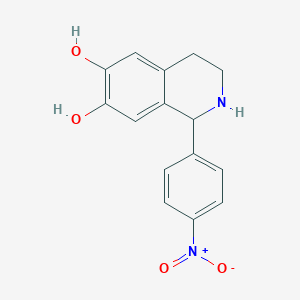

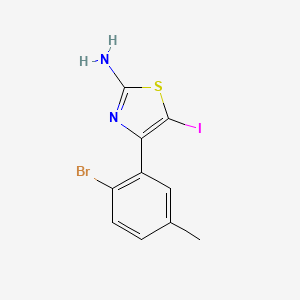
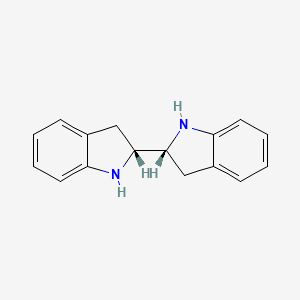
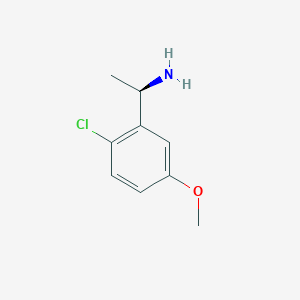
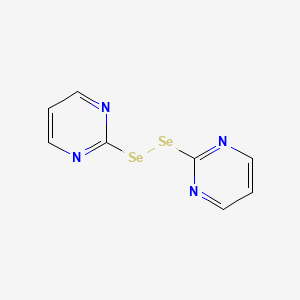
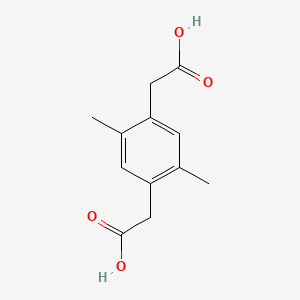
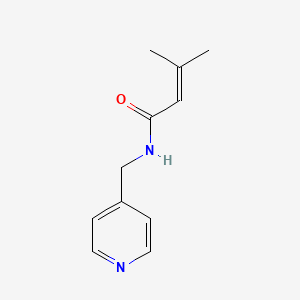
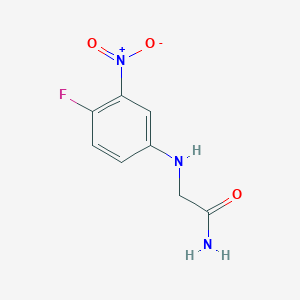
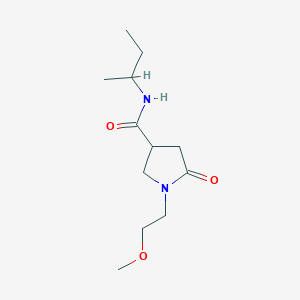
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
